1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-6(2-1-5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQUZKJRRGULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(N=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-81-5 | |
| Record name | 1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Chloropyridine Introduction: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:
Salt Formation
Reaction with inorganic or organic bases yields carboxylate salts. For example:
Sodium or potassium salts are commonly synthesized for improved solubility in aqueous systems .
Esterification
The acid reacts with alcohols under acidic catalysis (e.g., HSO) to form esters:
Methanol or ethanol derivatives are typical, enhancing volatility for analytical purposes .
Amidation
Coupling with amines via carbodiimide reagents (e.g., DCC) forms amides:
This reaction is critical for generating bioactive derivatives .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective transformations:
Ring-Opening Reactions
Under acidic or oxidative conditions, the cyclopropane ring may cleave. For example, ozonolysis or radical-initiated processes can yield diacids or alkenes .
Electrophilic Additions
The cyclopropane ring participates in electrophilic additions with halogens or dienophiles, though steric hindrance from the pyridine group often limits reactivity.
2-Chloropyridine Substituent Reactions
The electron-deficient pyridine ring facilitates nucleophilic aromatic substitution (NAS):
Chlorine Displacement
The 2-chloro group is susceptible to substitution by nucleophiles (e.g., amines, alkoxides):
This reactivity is exploited to introduce functional diversity at the pyridine ring .
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki or Heck reactions enable coupling with boronic acids or alkenes, though steric effects may reduce efficiency .
Thermal and Redox Behavior
Comparative Reactivity
Compared to non-chlorinated analogs, the 2-chloro group:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid is , with a molecular weight of 197.62 g/mol. Its structure features a cyclopropane ring attached to a carboxylic acid group and a chloropyridine moiety, which contributes to its reactivity and potential applications in drug development.
Medicinal Chemistry
This compound has shown potential as a scaffold for the development of novel pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.
- Analgesic Properties : Compounds derived from similar structures have been investigated for their analgesic properties, particularly in relation to the inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes, which are critical in pain modulation .
- Anti-inflammatory Activity : The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure facilitates multiple synthetic pathways:
- Synthesis of Complex Molecules : The cyclopropane moiety is valuable in constructing complex organic frameworks through reactions such as cyclopropanation and ring-opening reactions, which can lead to diverse chemical entities used in drug discovery .
- Grignard Reactions : It has been utilized in Grignard reagent reactions, allowing for the formation of substituted pyridine derivatives, which are often explored for their pharmacological properties .
Data Tables
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | FAAH and COX inhibition | |
| Anti-inflammatory | COX inhibition | |
| Synthetic Intermediate | Building block for complex molecules |
Case Study 1: FAAH/COX Inhibitory Activity
Research has indicated that compounds structurally related to this compound exhibit significant inhibitory activity against FAAH and COX enzymes. For instance, an analogue demonstrated IC50 values of 31 nM for FAAH and 12 nM for COX-1, showcasing its potential as a dual-action anti-inflammatory agent .
Case Study 2: Synthesis of Substituted Pyridines
In a synthetic route involving Grignard reagents, derivatives of pyridine were efficiently synthesized using this compound as an intermediate. This method highlighted the robustness and scalability of the synthetic process, making it suitable for large-scale pharmaceutical production .
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Analogs:
1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic Acid (CAS 854267-90-6): Differs in chlorine position (6- vs. 2-chloro on pyridine). Molecular formula: C₉H₈ClNO₂; molar mass: 197.62 g/mol. Applications: Intermediate in drug discovery; used in kinase inhibitor studies .
1-(6-Chloropyridin-2-yl)cyclopropane-1-carboxylic Acid (PubChem CID 72212005):
Structural Impact :
- Chlorine Position : The 2-chloro substitution on pyridine in the target compound may enhance steric hindrance and electronic effects compared to 6-chloro analogs, altering receptor affinity or metabolic pathways .
- Pyridine Attachment Site : The 3-pyridinyl linkage in the target compound vs. 2-pyridinyl in CID 72212005 may influence molecular geometry and solubility .
Non-Pyridine Cyclopropane Carboxylic Acid Derivatives
Key Analogs:
trans-2-Cyanocyclopropanecarboxylic Acid (CAS 39891-82-2): Replaces chloropyridine with a cyano group. Molecular formula: C₅H₅NO₂; molar mass: 111.1 g/mol. Applications: Intermediate in organic synthesis; lacks bioactivity relevance compared to chloropyridine derivatives .
Cyclanilide (C₁₁H₉Cl₂NO₃): Substituted with a 2,4-dichlorophenyl group. Molar mass: 290.1 g/mol. Applications: Herbicide; demonstrates the agrochemical utility of cyclopropane-carboxylic acid scaffolds .
1-Ethylcyclopropanecarboxylic Acid (CAS 150864-95-2): Features an ethyl group instead of aromatic substituents.
Functional Group Impact :
- Aromatic vs. Aliphatic Substituents: Chloropyridine and dichlorophenyl groups (target compound, Cyclanilide) enhance bioactivity via π-π stacking or hydrophobic interactions, unlike aliphatic/cyano derivatives .
- Carboxylic Acid Role : Critical for hydrogen bonding in target binding, as seen in peptide analogs like MPI23b (), where cyclopropane-carboxylic acids are used in drug candidate synthesis .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-(2-Chloropyridin-3-YL)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a chlorinated pyridine moiety and a carboxylic acid functional group, is being investigated for its pharmacological properties and mechanisms of action.
- Molecular Formula : C10H8ClNO2
- Molecular Weight : Approximately 211.63 g/mol
- Structural Features : The compound features a cyclopropane ring, a carboxylic acid group, and a chlorinated pyridine, which contribute to its reactivity and biological profile.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within biological systems. The chloropyridine ring may facilitate binding to various enzymes or receptors, modulating their activity. Understanding the precise pathways and targets involved is crucial for elucidating its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery and development. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that derivatives of cyclopropane carboxylic acids can exhibit significant antimicrobial properties. The presence of the chloropyridine moiety may enhance this activity by increasing lipophilicity and membrane permeability.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
- Anticancer Potential : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a possible role for this compound in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(2-Fluoropyridin-3-YL)cyclopropane-1-carboxylic acid | Similar cyclopropane structure with fluorine substitution | Fluorine may enhance reactivity |
| 1-(2-Methylpyridin-3-YL)cyclopropane-1-carboxylic acid | Contains a methyl group instead of chlorine | Methyl substitution may alter activity |
| 2-(Pyridin-3-YL)cyclopropanecarboxylic acid | Lacks halogen substitution | May exhibit different biological properties |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into their mechanisms and potential applications:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that cyclopropane derivatives demonstrated significant antibacterial activity against various strains, suggesting that modifications such as chlorination could enhance efficacy .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects of similar compounds revealed that they could inhibit key inflammatory markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
- Cancer Research : A recent article highlighted the potential anticancer effects of cyclopropane derivatives, showing that they can induce apoptosis in specific cancer cell lines .
Q & A
Q. How to design analogs to enhance bioavailability while retaining activity?
- Design Framework :
- Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability.
- Introduce methyl groups on the cyclopropane ring to reduce metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
